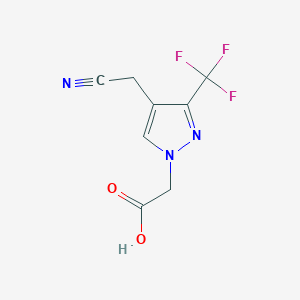

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

CAS No.: 2098015-53-1

Cat. No.: VC3156392

Molecular Formula: C8H6F3N3O2

Molecular Weight: 233.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098015-53-1 |

|---|---|

| Molecular Formula | C8H6F3N3O2 |

| Molecular Weight | 233.15 g/mol |

| IUPAC Name | 2-[4-(cyanomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |

| Standard InChI | InChI=1S/C8H6F3N3O2/c9-8(10,11)7-5(1-2-12)3-14(13-7)4-6(15)16/h3H,1,4H2,(H,15,16) |

| Standard InChI Key | OQSJTUBHMRFUIG-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N |

| Canonical SMILES | C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N |

Introduction

Chemical Properties and Structure

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid possesses a distinctive chemical structure that combines several important functional groups. This compound has a molecular formula of C8H6F3N3O2 with a molecular weight of 233.15 g/mol. The IUPAC name, 2-[4-(cyanomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetic acid, provides a precise description of its structural arrangement. At the core of this molecule is a pyrazole ring, which serves as the foundation for three key substituents: a trifluoromethyl group at position 3, a cyanomethyl group at position 4, and an acetic acid moiety attached to the nitrogen at position 1.

The structural representation of the compound can be expressed using SMILES notation as C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N. For more comprehensive structural identification, the Standard InChI identifier is InChI=1S/C8H6F3N3O2/c9-8(10,11)7-5(1-2-12)3-14(13-7)4-6(15)16/h3H,1,4H2,(H,15,16). These notations provide standardized representations of the molecule's connectivity and composition that facilitate database searches and structure identification across chemical platforms.

The physical and chemical properties of 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid are significantly influenced by its functional groups. The carboxylic acid moiety (-COOH) contributes to the compound's acidic character and its potential for hydrogen bonding, affecting solubility behavior in various solvents. The trifluoromethyl group (-CF3) typically enhances lipophilicity and metabolic stability in pharmaceutical contexts, while the nitrile group (-CN) in the cyanomethyl substituent adds polar character and serves as a potential hydrogen bond acceptor.

Table 1: Chemical Properties of 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

| Property | Value |

|---|---|

| CAS Number | 2098015-53-1 |

| Molecular Formula | C8H6F3N3O2 |

| Molecular Weight | 233.15 g/mol |

| IUPAC Name | 2-[4-(cyanomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |

| Standard InChI | InChI=1S/C8H6F3N3O2/c9-8(10,11)7-5(1-2-12)3-14(13-7)4-6(15)16/h3H,1,4H2,(H,15,16) |

| Standard InChIKey | OQSJTUBHMRFUIG-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC#N |

| PubChem Compound ID | 121213704 |

| Appearance | Not specifically documented, likely a crystalline solid |

Structural Relationships and Analogues

2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid belongs to a broader family of functionalized pyrazole derivatives. Examining its structural relationships with similar compounds provides valuable insights into potential properties and applications based on established structure-activity patterns.

| Compound | Position 1 | Position 3 | Position 4 | Key Differences from Target |

|---|---|---|---|---|

| Target compound | -CH2COOH | -CF3 | -CH2CN | Reference structure |

| 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | -CH2COOH | -CF3 | -H | Lacks substituent at position 4 |

| 2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | -CH2COOH | -CF3 | -NH2 | Contains amino group instead of cyanomethyl |

| Pyrazole-4-carbaldehydes (general class) | Various | Various | -CHO | Contains aldehyde instead of cyanomethyl |

Future Research Directions

The distinctive structural features of 2-(4-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid suggest several promising avenues for future research and development. Based on the compound's chemical properties and the applications of related pyrazole derivatives, the following research directions merit consideration.

In the field of medicinal chemistry, structure-activity relationship (SAR) studies could be conducted by synthesizing a series of analogues with systematic modifications at various positions of the pyrazole ring. The search results indicate that related pyrazole derivatives have shown anti-inflammatory and thrombocyte aggregation inhibitory properties , suggesting potential therapeutic applications worth exploring. Strategic modifications might include:

-

Varying the substituent at position 4 (replacing cyanomethyl with other functional groups)

-

Exploring modifications to the acetic acid moiety (esterification, amidation, bioisosteric replacement)

-

Investigating alternative substituents at position 3 (modifying or replacing the trifluoromethyl group)

-

Introducing additional substituents at position 5 (currently unsubstituted)

Table 6: Potential Structural Modifications for SAR Studies

| Position | Current Group | Potential Modifications | Expected Impact |

|---|---|---|---|

| Position 1 | -CH2COOH | Esters, amides, tetrazoles | Modify solubility, bioavailability, binding profile |

| Position 3 | -CF3 | -CHF2, -CH2F, -Cl, -Br, -CH3 | Alter electronic properties, lipophilicity |

| Position 4 | -CH2CN | -CH2CONH2, -CH2COOH, -COOH, -CH2NH2 | Explore hydrogen bonding patterns, acidity |

| Position 5 | -H | -CH3, -F, -Cl, -OCH3, -NH2 | Investigate steric effects, additional binding interactions |

In synthetic methodology research, developing more efficient and selective routes to synthesize this compound and its analogues would be valuable. The complexity of introducing multiple functional groups onto the pyrazole core presents challenges in terms of regioselectivity and functional group compatibility. Innovations in this area might include exploring green chemistry approaches, catalytic methods, or one-pot multi-component reactions to streamline the synthetic process.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume